

physical and chemical properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4,5-Dimethylpyridin-2-yl)methanol

Cat. No.: B038764

[Get Quote](#)

An In-Depth Technical Guide to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Introduction

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.^{[1][2]} Its structural features, including the methoxy and methyl groups on the pyridine ring, make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and applications, particularly within the realm of drug development. The information is intended for researchers, scientists, and professionals involved in pharmaceutical research and development.

Chemical and Physical Properties

The physical and chemical characteristics of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

Property	Value	Reference
Appearance	White to light brown or off-white solid, powder, or crystal.	[1][2][3][4][5]
Melting Point	56.5-60.5 °C	[1][6]
Boiling Point	289.1 °C at 760 mmHg; 115-135 °C at 0.01 Torr	[1][2][6]
Density	1.092 g/cm ³ (Predicted)	[1][2][6]
Solubility	Slightly soluble in Chloroform.	[1][2][3][6]
Vapor Pressure	0.00104 mmHg at 25°C	[6]
Flash Point	128.7 °C	[6]
Refractive Index	1.528	[6]
pKa	13.27 ± 0.10 (Predicted)	[1][2][6]
LogP	1.19930	[6]
XLogP3	0.7	[6][7]
Hydrogen Bond Donor Count	1	[6]
Hydrogen Bond Acceptor Count	3	[6]
Rotatable Bond Count	2	[6]

Chemical Identifiers

For unambiguous identification, a compound is assigned various identifiers. The key identifiers for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol are listed below.

Identifier Type	Identifier	Reference
Chemical Name	(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol	[6] [7]
Synonyms	4-Methoxy-3,5-dimethyl-2-pyridinemethanol, 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine	[1] [4] [8]
CAS Number	86604-78-6	[6] [7]
Molecular Formula	C ₉ H ₁₃ NO ₂	[1] [6]
Molecular Weight	167.21 g/mol	[1]
Canonical SMILES	<chem>CC1=CN=C(C(=C1OC)C)CO</chem>	[6] [7]
InChI	1S/C9H13NO2/c1-6-4-10-8(5-11)7(2)9(6)12-3/h4,11H,5H2,1-3H3	
InChIKey	PSEPRWKZZJWRCB-UHFFFAOYSA-N	
EC Number	289-258-5	[6]
PubChem CID	737823	[7]
MDL Number	MFCD01076195	[1]

Experimental Protocols

Synthesis

Several synthetic routes for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol have been reported. Below are detailed methodologies for two common approaches.

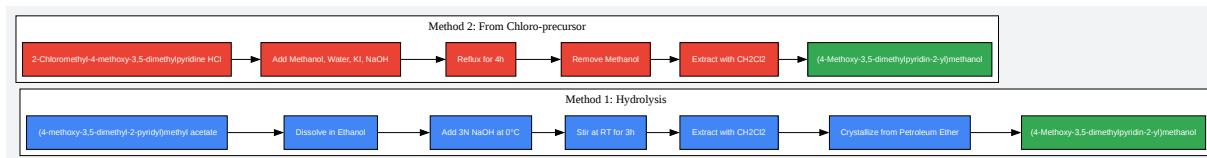
Method 1: Hydrolysis of (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate[\[8\]](#)

- Dissolution: Dissolve 94.9 g of (4-methoxy-3,5-dimethyl-2-pyridyl)methyl acetate in 570 ml of ethanol.

- Hydrolysis: Add 285 ml of 3N sodium hydroxide solution dropwise to the mixture at 0°C.
- Reaction: Stir the mixture at room temperature for 3 hours.
- Solvent Removal: Remove the ethanol in vacuo.
- Extraction: Extract the residual aqueous solution three times with 300 ml of methylene chloride.
- Drying and Evaporation: Dry the combined organic extracts over sodium sulfate and then evaporate in vacuo.
- Crystallization: Crystallize the residue from petroleum ether to obtain the final product with a melting point of 49°-51°C.[8]

Method 2: From 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride[1][2]

- Initial Mixture: Combine 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride with 300 ml of methanol and 150 ml of water.
- Addition of Reagents: Add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide to the mixture.
- Reflux: Stir and heat the mixture to reflux for 4 hours.
- Solvent Removal: After the reaction is complete, remove the methanol using a rotary evaporator.
- Extraction: Add 300 ml of drinking water to the residue and extract three times with dichloromethane (150 ml each time).
- Isolation: The combined organic phases contain the desired product.



[Click to download full resolution via product page](#)

Figure 1: Synthesis Workflows for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Analytical Methods

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used for the analysis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.[9]

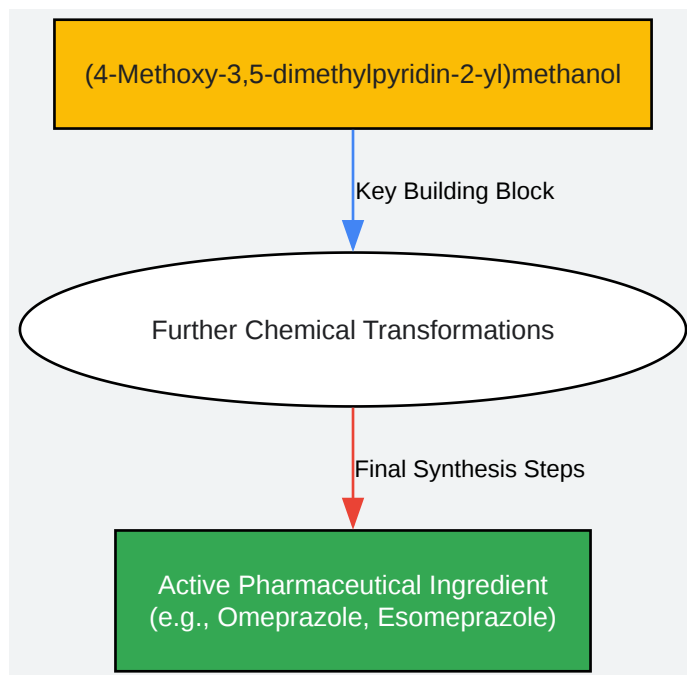
- Column: Newcrom R1
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[9]

This method is scalable and can be adapted for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[9]

Applications in Drug Development

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a key intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production.[10][11] Notably, it is used in the preparation of omeprazole and its S-enantiomer, esomeprazole.[10][11][12] These drugs are widely used for the treatment of peptic ulcers, gastroesophageal reflux disease (GERD), and other conditions caused by excess stomach acid.[11][12]

The hydrochloride salt of this compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Hydrochloride, is also utilized as an intermediate in these synthetic processes.[10][13][14]



[Click to download full resolution via product page](#)

Figure 2: Role as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis.

Safety Information

The compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Precautionary statements include avoiding breathing dust and wearing protective gloves and eye protection.[1][3] It is recommended to handle this chemical in a well-ventilated area.[3] For detailed safety information, refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a well-characterized compound with significant importance in the pharmaceutical industry. Its defined physical and chemical properties, along with established synthetic and analytical protocols, facilitate its use as a pivotal intermediate in the production of essential medicines like omeprazole. This guide provides core technical information to support its effective and safe utilization in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6 [chemicalbook.com]
- 2. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol CAS#: 86604-78-6 [m.chemicalbook.com]
- 3. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol - Safety Data Sheet [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol | lookchem [lookchem.com]
- 7. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine | C₉H₁₃NO₂ | CID 737823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. 4-Methoxy-3,5-dimethylpyridine-2-methanol | SIELC Technologies [sielc.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Page loading... [wap.guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. 96300-88-8 CAS MSDS (3,5-DIMETHYL-4-METHOXY-2-PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. Buy Online CAS Number 96300-88-8 - TRC - (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Hydrochloride | LGC Standards [lgcstandards.com]
- To cite this document: BenchChem. [physical and chemical properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b038764#physical-and-chemical-properties-of-4-methoxy-3-5-dimethylpyridin-2-yl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com